molecular formula C24H18ClN5 B11211951 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211951
M. Wt: 411.9 g/mol
InChI Key: FNONCBXQNHTCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Chlorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 7-(3-chlorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a condensation reaction between a pyrrole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of Substituents: The 3-chlorophenyl and phenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

    N-Alkylation: The pyridin-2-ylmethyl group can be introduced through an N-alkylation reaction using a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using microwave-assisted synthesis or flow chemistry techniques to enhance reaction efficiency .

Chemical Reactions Analysis

7-(3-Chlorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for condensation reactions, and various oxidizing or reducing agents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for therapeutic applications, including anticancer and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

Molecular Formula

C24H18ClN5

Molecular Weight

411.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H18ClN5/c25-18-9-6-11-20(13-18)30-15-21(17-7-2-1-3-8-17)22-23(28-16-29-24(22)30)27-14-19-10-4-5-12-26-19/h1-13,15-16H,14H2,(H,27,28,29)

InChI Key

FNONCBXQNHTCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.